Dibromo(glyme)nickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

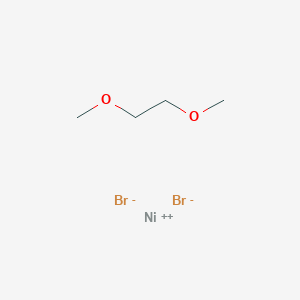

Dibromo(glyme)nickel, also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a coordination compound with the molecular formula NiBr₂·C₄H₁₀O₂. This compound is characterized by the presence of nickel in the +2 oxidation state, coordinated to two bromide ions and ethylene glycol dimethyl ether (glyme). It is commonly used as a catalyst in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(glyme)nickel can be synthesized through the reaction of nickel(II) bromide with ethylene glycol dimethyl ether. The typical synthetic route involves dissolving nickel(II) bromide in a suitable solvent, such as methanol, and then adding ethylene glycol dimethyl ether to the solution. The reaction mixture is stirred under reflux conditions to ensure complete coordination of the nickel ions with the glyme. The resulting product is then isolated by filtration and dried under an inert atmosphere to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity nickel(II) bromide and ethylene glycol dimethyl ether, along with advanced purification techniques to ensure the final product meets the required specifications. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dibromo(glyme)nickel undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions where the nickel center is oxidized to a higher oxidation state.

Reduction: It can also undergo reduction reactions, where the nickel center is reduced to a lower oxidation state.

Substitution: The bromide ions in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges, to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands .

Scientific Research Applications

Dibromo(glyme)nickel has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which dibromo(glyme)nickel exerts its effects involves the coordination of the nickel center with various substrates. The nickel center can undergo oxidative addition and reductive elimination reactions, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

Nickel(II) chloride ethylene glycol dimethyl ether complex: Similar to dibromo(glyme)nickel, this compound is used as a catalyst in various chemical reactions.

Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.

Nickel(II) bromide 2-methoxyethyl ether complex: A similar compound with different ligands, used in similar applications.

Uniqueness

This compound is unique due to its specific coordination environment and the presence of bromide ions, which influence its reactivity and catalytic properties. The use of ethylene glycol dimethyl ether as a ligand provides additional stability and solubility, making it suitable for a wide range of applications .

Biological Activity

Dibromo(glyme)nickel is a nickel complex that has garnered attention in the field of coordination chemistry and catalysis. Its biological activity, particularly in relation to toxicity and potential therapeutic applications, is an area of ongoing research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources of scientific literature.

Chemical Structure and Properties

This compound is characterized by its coordination with glyme (ethylene glycol dimethyl ether), which stabilizes the nickel center. The general formula can be represented as [NiBr2(glyme)]. This complex exhibits unique properties that influence its reactivity and biological interactions.

Toxicity and Genotoxicity

Nickel compounds, including this compound, have been implicated in various toxicological studies. Research indicates that nickel ions can induce oxidative stress, leading to cellular damage. The primary mechanism involves the depletion of glutathione levels and the binding of nickel to sulfhydryl groups in proteins, which disrupts normal cellular functions . Studies have shown that exposure to nickel compounds can result in:

- Acute Toxicity : Symptoms include respiratory distress, renal damage, and hematological issues .

- Chronic Exposure Effects : Long-term exposure has been linked to carcinogenicity, particularly in respiratory tissues. Nickel's ability to enter cells and accumulate at nuclear sites enhances its mutagenic potential .

Antimicrobial Activity

Some nickel complexes exhibit antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes. For instance, studies have indicated that certain nickel complexes can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Case Studies

- Genotoxic Effects : A study conducted on mice exposed to nickel sulfate demonstrated significant alterations in bone marrow cellularity and chromosomal damage, indicating the genotoxic potential of nickel compounds .

- Antiplasmodial Activity : Research has suggested that modifications to nickel complexes can enhance their biological activity against malaria parasites. The introduction of specific ligands has been shown to increase antiplasmodial efficacy significantly .

- Electrochemical Behavior : Recent studies have explored the electrochemical properties of this compound, revealing insights into its reactivity under various conditions. These findings may have implications for its use in catalysis and biological systems .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Toxicity | Induces oxidative stress; causes acute and chronic health issues |

| Genotoxicity | Leads to chromosomal damage and potential carcinogenic effects |

| Antimicrobial | Inhibits growth of bacteria; potential for development as an antimicrobial agent |

| Antiplasmodial | Enhanced activity against malaria parasites with specific modifications |

Properties

Molecular Formula |

C4H10Br2NiO2 |

|---|---|

Molecular Weight |

308.62 g/mol |

IUPAC Name |

1,2-dimethoxyethane;nickel(2+);dibromide |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L |

Canonical SMILES |

COCCOC.[Ni+2].[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.